Methazolamide-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

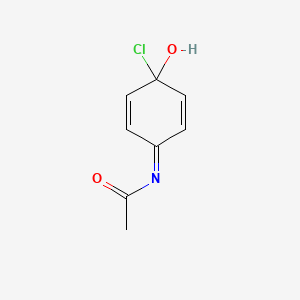

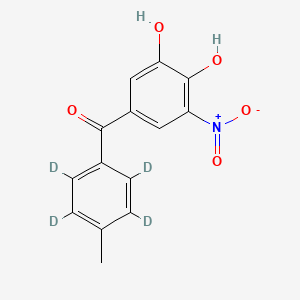

Methazolamide-d6 is an internal standard used for the quantification of methazolamide . It is a carbonic anhydrase inhibitor, which reduces intraocular pressure and cerebrospinal fluid flow in a rat model of glaucoma .

Synthesis Analysis

The synthesis of Methazolamide-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of Methazolamide-d6 is C5H2D6N4O3S2 . The formal name is N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide-d6 .Chemical Reactions Analysis

Methazolamide-d6 is a potent inhibitor of carbonic anhydrase . Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport .Physical And Chemical Properties Analysis

Methazolamide-d6 is a solid substance . It is soluble in DMSO and Methanol . The molecular weight is 242.3 .科学的研究の応用

Neurological Behavior Improvement

Methazolamide has been shown to improve neurological behavior by inhibiting neuron apoptosis in subarachnoid hemorrhage mice . The study demonstrated that methazolamide accelerates the recovery of neurological damage, effectively relieves cerebral edema, and improves cognitive function in SAH mice .

Neuroprotection

Methazolamide offers neuroprotection in blood- or hemoglobin-treated primary cortical neurons (PCNs) and partially restores normal neuronal morphology . This suggests that methazolamide could be used to protect neurons from damage in certain conditions .

Inhibition of ROS Production

Methazolamide effectively inhibits ROS (Reactive Oxygen Species) production in PCNs induced by blood exposure or hemoglobin insult . This could potentially be useful in conditions where ROS production is harmful .

Reduction of AQP5 Expression

Methazolamide has been found to reduce the expression of AQP5 (Aquaporin 5), a water channel protein, in different conditions . This could potentially be useful in conditions where AQP5 expression is harmful .

Immune Cell Migration

Methazolamide appears to reduce the migration of immune cells . This could potentially be useful in conditions where immune cell migration is harmful .

Potential Use in Sepsis Prophylaxis

Methazolamide has the potential to be used in sepsis prophylaxis . Sepsis is a life-threatening condition caused by the dysregulated host response to infection, and methazolamide’s ability to reduce AQP5 expression and immune cell migration could potentially be beneficial in preventing sepsis .

Safety And Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Methazolamide-d6 can be achieved by deuteration of Methazolamide using deuterium gas or deuterated solvents.", "Starting Materials": [ "Methazolamide", "Deuterium gas or deuterated solvents" ], "Reaction": [ "Methazolamide is dissolved in a deuterated solvent such as D2O or CDCl3.", "Deuterium gas is bubbled through the solution for several hours.", "The solution is then heated under reflux for several hours.", "The mixture is cooled and the solvent is removed under reduced pressure.", "The residue is purified by column chromatography to yield Methazolamide-d6." ] } | |

CAS番号 |

1795142-30-1 |

製品名 |

Methazolamide-d6 |

分子式 |

C5H8N4O3S2 |

分子量 |

242.301 |

IUPAC名 |

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |

InChIキー |

FLOSMHQXBMRNHR-WFGJKAKNSA-N |

SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |

同義語 |

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)